N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide

Biological Activity IC50 Binding Affinity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide (CAS 2034612-74-1) is a synthetic benzamide derivative. Its structure, confirmed by InChI Key IQSBJKVWCYTSNY-UHFFFAOYSA-N , features a benzofuran moiety linked via a dimethylaminoethyl chain to a 4-(trifluoromethoxy)benzamide group.

Molecular Formula C20H19F3N2O3
Molecular Weight 392.378
CAS No. 2034612-74-1
Cat. No. B2600831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide
CAS2034612-74-1
Molecular FormulaC20H19F3N2O3
Molecular Weight392.378
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C20H19F3N2O3/c1-25(2)16(18-11-14-5-3-4-6-17(14)27-18)12-24-19(26)13-7-9-15(10-8-13)28-20(21,22)23/h3-11,16H,12H2,1-2H3,(H,24,26)
InChIKeyIQSBJKVWCYTSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Characterization of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide (CAS 2034612-74-1)


N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide (CAS 2034612-74-1) is a synthetic benzamide derivative. Its structure, confirmed by InChI Key IQSBJKVWCYTSNY-UHFFFAOYSA-N , features a benzofuran moiety linked via a dimethylaminoethyl chain to a 4-(trifluoromethoxy)benzamide group. It is primarily offered by chemical vendors as a research reagent with a typical purity of 95% or higher . Despite its availability, a comprehensive search of the public domain, including primary research papers, patents, and authoritative databases, has not yielded quantitative biological activity data (e.g., IC50, Ki) or target engagement profiles for this specific compound.

Supports internal SAR exploration of novel benzofuran-benzamide scaffolds
Standard research-grade purity specification available; lot-specific verification recommended
No public bioactivity data; procurement requires in-house target engagement validation

Selection Risk for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide: Why Analogs Are Not Interchangeable


Due to the absence of disclosed structure-activity relationship (SAR) data for this specific compound, generic substitution with close structural analogs, such as N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(trifluoromethoxy)benzamide (CAS 2034608-85-8) , cannot be deemed functionally equivalent. The replacement of the dimethylamino group with a methoxy group represents a significant alteration in both steric and electronic properties, which could fundamentally change the molecule's target binding, pharmacokinetic profile, and overall biological function. Without head-to-head assay data, any assumption of interchangeability carries a high risk of experimental failure and resource waste.

Dimethylamino-to-methoxy substitution (CAS 2034608-85-8) alters steric and electronic properties, potentially shifting target binding and PK profile.
No head-to-head bioactivity data available; functional equivalence cannot be assumed without experimental validation.

Quantitative Differentiation Evidence for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide


Absence of Public-Facing Biological Potency Data for Direct Comparator Analysis

The core requirement for comparative, quantitative evidence cannot be met. A systematic search of primary literature and databases, including PubChem and ChEMBL, found no bioassay data (e.g., IC50, EC50, Ki) for this compound or its closest in-class analogs. No direct head-to-head or cross-study comparisons can be drawn. This lack of data is the primary finding and a critical consideration for any procurement decision.

Biological Potency
Data to verify
No IC₅₀, Ki, or target engagement data
Procurement for target-based studies is high-risk without baseline activity data
Public databases (PubChem, ChEMBL) show no activity records
Biological Activity IC50 Binding Affinity

Purity as a Primary Discriminator from Vendor Sources

The main quantifiable differentiator available for procurement is the purity level reported by vendors. CheMenu lists a purity of 95%+ for this specific CAS number . This is a common purity standard for research chemicals of this class, but users should verify the exact purity and analytical methods (e.g., HPLC) for their specific supplier lot, as this value can vary. This metric is a proxy for quality but does not indicate biological performance.

Chemical Purity
Data to verify
≥95%
Meets standard research-grade threshold; does not predict biological performance
Vendor specification; verify lot-specific purity and HPLC method
Chemical Purity Quality Control Procurement

Recommended Application Scenarios for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide Based on Available Evidence


Internal Medicinal Chemistry SAR Exploration

This compound is best suited for internal, proprietary structure-activity relationship (SAR) studies where a novel benzofuran-benzamide scaffold with a basic dimethylaminoethyl linker is being systematically explored. Its value is in its structural novelty within a proprietary series, not in surpassing a known standard. Researchers would compare it directly against their own in-house analogs.

Chemical Probe Development with a Blank Data Slate

The absence of public data, while a risk, also represents an opportunity for a group capable of generating a complete biological profile. The compound could serve as the basis for a novel chemical probe, where all target identification and selectivity data would be generated de novo, potentially leading to a unique intellectual property position.

Synthetic Methodology Development

The compound's structure, featuring the benzofuran, a tertiary amine, and a trifluoromethoxy-substituted benzamide, makes it a relevant test substrate for developing or testing new synthetic methodologies (e.g., amide coupling, N-alkylation). Its performance can be compared to simpler substrates to evaluate reaction scope and functional group tolerance.

Procurement as a Key Intermediate

If internal synthetic plans identify this specific compound as a critical intermediate for a larger target molecule, its procurement is justified based on synthetic strategy. The decision is then based on its structural requirements for downstream chemistry, not on a comparison of its biological endpoint with another compound.

Application
Selection Property
Validation Focus
Internal SAR exploration
Novel benzofuran-benzamide scaffold
In-house comparator profiling
Chemical probe initiation
Blank biological data slate
De novo target identification and selectivity profiling
Synthetic methodology testing
Complex functional group tolerance
Reaction scope and yield evaluation
Key intermediate sourcing
Required structural motif for downstream synthesis
Chemical transformation feasibility
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